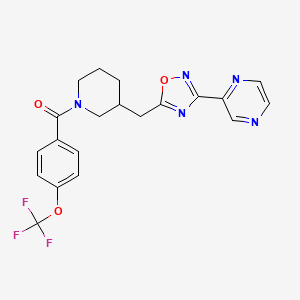

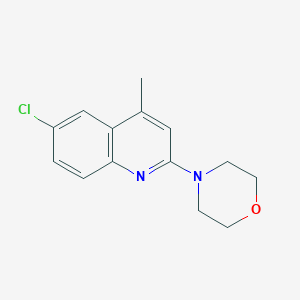

![molecular formula C12H24N2O3 B2448880 4-Methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid CAS No. 1520596-78-4](/img/structure/B2448880.png)

4-Methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid” is a compound with the CAS Number: 1520596-78-4 . It has a molecular weight of 244.33 . The IUPAC name for this compound is 4-methyl-2-((3-methyl-3-propylureido)methyl)pentanoic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H24N2O3/c1-5-6-14(4)12(17)13-8-10(11(15)16)7-9(2)3/h9-10H,5-8H2,1-4H3,(H,13,17)(H,15,16) . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications

Anticancer Drug Research

The amino acetate functionalized Schiff base organotin(IV) complexes, which include structures similar to 4-Methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid, have been studied for their potential as anticancer drugs. These complexes, characterized using various spectroscopic techniques, showed significant cytotoxicity against various human tumor cell lines, suggesting their potential application in cancer therapy (Basu Baul et al., 2009).

Friedel-Crafts Reaction Studies

Studies in the Friedel-Crafts reaction field have utilized similar compounds for the synthesis of various chemical structures. For instance, 2-Methyl-4-phenylpentanedioic acid, structurally related to this compound, was prepared using the Michael reaction followed by hydrolysis. This work contributes to the understanding of reaction mechanisms and the synthesis of complex organic compounds (Natekar & Samant, 2010).

Advanced Glycation End-Product Research

The compound is related to methylglyoxal, an alpha-oxoaldehyde that forms advanced glycation end-products (AGEs). These AGEs have been identified in various biological contexts and are associated with complications in diabetes and neurodegenerative diseases. Understanding the chemistry and biology of these compounds contributes significantly to medical research, especially in understanding and treating these diseases (Nemet, Varga-Defterdarović, & Turk, 2006).

GABA Analogue Synthesis

The synthesis of 4-amino-2-methylbutanoic acid, an analogue of GABA (γ-aminobutyric acid), which is structurally similar to this compound, has been a subject of study. These analogues play a crucial role in neurotransmitter research and could potentially contribute to the development of new neurological drugs (Duke et al., 2004).

Electrochemical Properties in Polymer Films

Compounds structurally related to this compound have been used to study the electrochemical properties and pseudocapacitance performance of conductive polymer films. This research is pivotal in advancing materials science, particularly in the development of energy storage materials (Kowsari et al., 2018).

Biofuel Production

The synthesis of pentanol isomers, such as 2-methyl-1-butanol, which are related to this compound, in engineered microorganisms has potential applications as biofuels. This research is important for sustainable energy development (Cann & Liao, 2009).

Enzymes in Amino Acid Metabolism

Research on enzymes involved in the metabolism of branched-chain amino acids, including compounds similar to this compound, provides insights into human biochemistry and is crucial in understanding metabolic disorders (Adeva-Andany et al., 2017).

Synthesis and Characterization of Complexes

The synthesis and structural characterization of W(CO)5 complexes of acids structurally related to this compound have applications in the development of new IR-detectable metal–carbonyl tracers for amino functions, advancing research in molecular biology and chemistry (Kowalski et al., 2009).

Safety and Hazards

properties

IUPAC Name |

4-methyl-2-[[[methyl(propyl)carbamoyl]amino]methyl]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-5-6-14(4)12(17)13-8-10(11(15)16)7-9(2)3/h9-10H,5-8H2,1-4H3,(H,13,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWZDDPIBLYWOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C)C(=O)NCC(CC(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

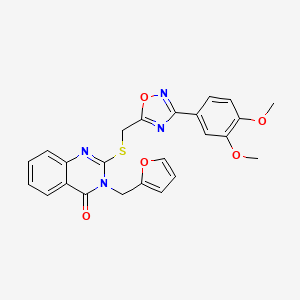

![N-Ethyl-N-[2-oxo-2-(2,2,5,5-tetramethylmorpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2448802.png)

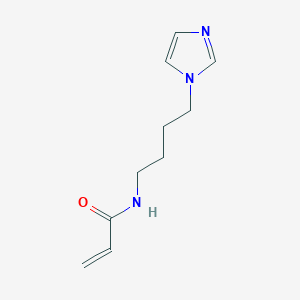

![1-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B2448803.png)

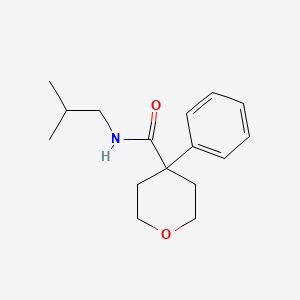

![(6S)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene](/img/structure/B2448808.png)

![Methyl 3-[6-(isopropylamino)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2448809.png)

![N-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine](/img/structure/B2448813.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(pyridin-2-yl)thiazol-2-yl)urea](/img/structure/B2448815.png)

![2-ethyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2448816.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2448818.png)